4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
CAS No.: 1624261-20-6
Cat. No.: VC2730187
Molecular Formula: C6H11Br2N
Molecular Weight: 256.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1624261-20-6 |
|---|---|
| Molecular Formula | C6H11Br2N |
| Molecular Weight | 256.97 g/mol |
| IUPAC Name | 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
| Standard InChI | InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H |
| Standard InChI Key | SWUKRCXLXXYOET-UHFFFAOYSA-N |
| SMILES | CN1CCC(=CC1)Br.Br |
| Canonical SMILES | CN1CCC(=CC1)Br.Br |
Introduction
Chemical Identity and Structure
Basic Identification
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a brominated tetrahydropyridine derivative with the chemical formula C6H11Br2N . This compound has a molecular weight of 256.97 g/mol and is identified by the CAS registry number 1624261-20-6 . It appears as a white powder in its standard form and is typically stored at 2-9°C to maintain stability .
Structural Features
The chemical structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide consists of a six-membered tetrahydropyridine ring with the following key features:
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A bromine atom at the 4-position
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A methyl group attached to the nitrogen at position 1
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A hydrobromide salt component
This structure can be represented in various formats:
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IUPAC Name: 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide
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InChI: InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H
Chemical Identifiers
Table 1: Chemical Identifiers for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
| Identifier Type | Value |
|---|---|
| CAS Number | 1624261-20-6 |
| PubChem CID | 86280179 |
| Molecular Formula | C6H11Br2N |
| Molecular Weight | 256.97 g/mol |
| IUPAC Name | 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
| InChIKey | SWUKRCXLXXYOET-UHFFFAOYSA-N |
The compound has several synonyms in scientific literature and commercial listings, including 4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide and 4-bromo-1-methyl-1,2,3,6-tetrahydropyridinehydrobromide .
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is primarily determined by:
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The bromine at the 4-position, which serves as a reactive site for various coupling reactions
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The tertiary amine functionality in the ring structure
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The hydrobromide salt formation, which impacts solubility and stability
The bromine substituent makes this compound particularly valuable as a versatile intermediate in organic synthesis, allowing for various transformations including Suzuki coupling reactions with boronic esters, as demonstrated in related tetrahydropyridine derivatives .
Applications in Research
Pharmaceutical Research
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide serves as an important pharmaceutical intermediate in medicinal chemistry and drug discovery . The versatility of this compound stems from the bromine functionality, which allows for further derivatization through various coupling reactions to create more complex molecular scaffolds.
Related tetrahydropyridine compounds have been employed in studies focused on developing novel treatments for neurological disorders. For example, compounds containing the tetrahydropyridine motif have been investigated in the context of dopamine D1 receptor ligand development . One notable study utilized functionalized tetrahydropyridines as building blocks for creating compounds with selective action on dopamine receptors, which have potential applications in Parkinson's disease therapy .
Connection to Neuropharmacology
The structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce parkinsonism in animal models, highlights the potential neurological relevance of this chemical class. This relationship makes 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide and its derivatives particularly interesting for researchers investigating the mechanisms of neurodegenerative disorders.
In medicinal chemistry programs, brominated tetrahydropyridines have been used as key intermediates in the synthesis of compounds that target various neuroreceptors, including:
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Other G-protein coupled receptors relevant to neurological function
Related Compounds and Structural Analogs
Parent and Component Compounds
The parent compound of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (CID 49761021) . This free base form lacks the hydrobromide salt component but retains the core tetrahydropyridine structure with bromine substitution.
Structural Analogs
Several structural analogs with modifications to the core tetrahydropyridine framework have been reported:
Table 2: Structural Analogs of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 4-Bromo-1,2,3,6-tetrahydropyridine | 1622840-69-0 | C5H8BrN | Lacks N-methyl group |
| 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | 1803611-57-5 | C6H11BrClN | Bromine at 5-position, HCl salt |
| 1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine | - | C13H16BrN | Benzyl instead of methyl at N-1, methyl at C-3 |
| 4-Bromopiperidine hydrobromide | 54288-70-9 | C5H11Br2N | Fully saturated piperidine ring |
These structural variations provide important insights into structure-activity relationships in pharmaceutical research and highlight the versatility of the tetrahydropyridine scaffold in medicinal chemistry .
Synthesis Applications
In a notable example, 1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine was synthesized at kilogram scale using a practical synthesis route that involved a Shapiro reaction followed by a classical salt resolution with an inexpensive chiral acid . This demonstrates the potential for scaling up the synthesis of brominated tetrahydropyridines for pharmaceutical applications.
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